3-Methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound classified under purine derivatives. This compound is notable for its potential biological activities and therapeutic applications. The molecular formula of this compound is with a molecular weight of 362.43 g/mol. It is recognized by the CAS number 476482-35-6 and has various synonyms that reflect its structural components, including morpholino and methylallyl groups .
The synthesis of 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The following general synthetic route can be outlined:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common solvents used include dimethyl sulfoxide and acetonitrile, while bases like sodium hydride or potassium carbonate are often employed.
The molecular structure of 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione features a purine core with specific substituents that influence its biological activity. The key structural components include:
3-Methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:
Common reaction conditions include using oxidizing agents in acidic or neutral media for oxidation and employing alcohols as solvents for reduction reactions.
The mechanism of action for 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or activator of enzymes or receptors associated with various metabolic pathways. The precise pathways depend on the biological context and target specificity .
Key physical properties include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its potential interactions with biological systems .
3-Methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione has potential applications in scientific research due to its biological activity profile. It may be studied for therapeutic uses in areas such as:
Its unique structural features make it a candidate for further studies aimed at understanding its full range of biological activities and therapeutic potentials .
Purine derivatives constitute a privileged structural class in medicinal chemistry due to their intrinsic bioisosteric properties with endogenous nucleobases. The xanthine core (3,7-dihydro-1H-purine-2,6-dione) serves as a versatile template for designing bioactive molecules, exemplified by 3-methylxanthine (CAS 1076-22-8), which features a methyl group at the N3 position and demonstrates fundamental purine reactivity [2] [3]. This scaffold’s significance arises from its dual hydrogen-bonding capability and planar geometry, enabling specific interactions with biological targets—particularly enzymes involved in nucleotide metabolism and signal transduction pathways. The structural plasticity allows strategic substitutions at N7, C8, and N9 positions, facilitating tailored pharmacological profiles while maintaining metabolic stability [5]. Modern drug discovery exploits these properties, as seen in linagliptin intermediates where bromination at C8 enables further functionalization for dipeptidyl peptidase-4 (DPP-4) inhibitors [5] [6].
Table 1: Key Purine Derivatives in Pharmaceutical Development
Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Medicinal Chemistry Role |
---|---|---|---|---|
3-Methylxanthine | C₆H₆N₄O₂ | 166.14 | N3-methylation | Theophylline impurity; reference scaffold |
8-Morpholino-1,3-dimethylxanthine | C₁₁H₁₅N₅O₃ | 265.27 | C8-morpholino, N1/N3-dimethyl | Kinase modulator template |
8-Bromo-7-(but-2-ynyl)-3-methylxanthine | C₁₀H₉BrN₄O₂ | 297.11 | C8-bromo, N7-alkynylpropyl | Linagliptin synthetic intermediate |
7-(But-2-yn-1-yl)-3-methylxanthine | C₁₀H₁₀N₄O₂ | 218.22 | N7-butynyl substitution | Linagliptin impurity marker |
The morpholino group (tetrahydro-1,4-oxazine) represents a cornerstone in rational drug design due to its balanced physicochemical properties. When incorporated at the C8 position of purine cores—as in 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione (CID 662752)—it confers enhanced water solubility through tertiary amine protonation and oxygen-based hydrogen-bond acceptance [1] [10]. This moiety’s conformational flexibility enables optimal binding pocket engagement in kinases and GPCR targets, where the morpholine oxygen often forms critical hydrogen bonds with hinge regions [10].
Concurrently, allylic substituents at N7—particularly 2-methylallyl groups—introduce steric bulk that modulates target selectivity while improving metabolic stability compared to smaller alkyl chains. The electron-rich alkene in 2-methylallyl derivatives (e.g., 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, EVT-3702719) enables additional π-cation interactions and slow oxidation kinetics by CYP450 enzymes [9]. The methyl group on the allyl moiety further enhances lipophilicity (log P increase ≈0.8), promoting membrane permeability—a critical factor for CNS-active compounds [5] [9]. Synergistically, the morpholino-allyl pharmacophore combination creates dual-space recognition: the morpholine anchors polar domains while the allyl group occupies hydrophobic pockets, exemplified by anticoagulant purine derivatives where this pairing improves thrombin inhibition efficacy [9].
Table 2: Impact of Morpholino and Allyl Substituents on Drug Properties
Substituent Type | Key Properties | Structural Advantages | Biological Interactions |
---|---|---|---|
C8-Morpholino | - pKa ~6.5 (tertiary amine)- Polar surface area: 12 Ų- Moderate log D (0.4-1.2) | - Hydrogen-bond acceptor capacity- Solution stability- Conformational flexibility | - Protein hinge region binding- Solubilization of purine cores- π-Orbital modulation |
N7-2-Methylallyl | - log P increase: +0.8 vs methyl- Steric volume: 42 ų- Metabolic t½: >60 min (human microsomes) | - Extended hydrophobic contact surface- Electrophilic susceptibility- Restricted bond rotation | - Hydrophobic pocket occupancy- Enhanced membrane diffusion- Reduced oxidative dealkylation |
Structural Evolution Rationale: The integration of morpholino at C8 and 2-methylallyl at N7 represents a deliberate molecular design strategy to overcome limitations of earlier purine drugs. Morpholino mitigates the aqueous solubility challenges inherent to xanthine cores, while the 2-methylallyl group—unlike simpler alkyl chains—imparts three-dimensional bulk that sterically blocks metabolic hotspots without compromising target engagement [1] [9]. Computational analyses confirm this combination optimizes ligand efficiency scores (>0.35) by balancing polar/hydrophobic surface area distribution—a critical advancement over first-generation purine therapeutics [9] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0